Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Physical Form Handling Storage Stability

Researchers requiring the free base often face instability and cold-chain logistics. This tosylate salt resolves these issues as a room-temperature-stable crystalline solid (mp 118-120°C) with ≥97% purity. - Eliminates -20°C freezer storage; ships and stores at ambient temperature. - Enhanced aqueous solubility (75.2 mg/mL) enables aqueous/biphasic reaction conditions. - Consistent lot-to-lot QC (NMR, HPLC) reduces variability in pyrimidine, pyridine, and heterocycle synthesis.

Molecular Formula C12H16N2O5S
Molecular Weight 300.33 g/mol
CAS No. 37842-58-3
Cat. No. B1584266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
CAS37842-58-3
Molecular FormulaC12H16N2O5S
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C7H8O3S.C5H8N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-9-5(8)4(7)3-6/h2-5H,1H3,(H,8,9,10);4H,2,7H2,1H3
InChIKeyIJPUEWDLGXTFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-2-Cyanoacetate 4-Methylbenzenesulfonate: Tosylate Salt for Heterocyclic Synthesis


Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate (CAS 37842-58-3) is a tosylate salt of the aminocyanoacetate ester . This compound features an ethyl ester backbone with both amino and cyano functional groups on the α-carbon, paired with a 4-methylbenzenesulfonate counterion . It is primarily employed as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly for constructing heterocyclic frameworks such as pyrimidines and pyridines . The tosylate salt form confers distinct physicochemical advantages over the corresponding free base and other salt forms, including enhanced solid-state stability, room-temperature storage capability, and improved solubility profiles .

1 Crystalline solid form for accurate weighing and handling
2 Ambient temperature storage, no cold chain required
3 Aqueous solubility supports mixed-solvent reaction media

Free Base and Hydrochloride Limitations vs Tosylate Salt


Direct substitution of ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate with the free base (CAS 32683-02-6) or hydrochloride salt (CAS 901776-89-4) introduces significant practical and performance liabilities. The free base is a liquid or low-melting solid that requires freezer storage at -20°C to prevent degradation, whereas the tosylate salt is a stable crystalline solid with a defined melting point (118–120°C) that can be stored at room temperature . The tosylate counterion enhances aqueous solubility (predicted 75.2 mg/mL) compared to the free base, which lacks a solubilizing salt form . Furthermore, the tosylate salt is routinely supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC), while the free base is typically offered at 95% purity, introducing greater variability in reaction outcomes . These differences in physical form, storage stability, solubility, and purity directly impact reproducibility, ease of handling, and downstream synthetic efficiency, making the tosylate salt the preferred form for rigorous research and scale-up applications .

Free base is a liquid or low-melting solid requiring -20°C storage; the tosylate salt provides a stable crystalline form at ambient conditions, reducing handling and degradation risk.
Hydrochloride salt lacks a defined melting point and consistent long-term storage data; its purity documentation may be less comprehensive than the tosylate, introducing variability.
Free base typically supplied at 95% purity vs tosylate at ≥97% can lead to higher impurity burden, potentially affecting multi-step synthesis reproducibility.

Quantitative Evidence: Tosylate vs Analogs


Solid Form and Melting Point Advantage

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a well-defined crystalline solid with a melting point of 118–120°C . In contrast, the corresponding free base (ethyl 2-amino-2-cyanoacetate, CAS 32683-02-6) is a liquid or low-melting solid that requires freezer storage . This solid-state advantage simplifies weighing, handling, and long-term storage, reducing the risk of degradation or polymerization often associated with liquid or low-melting amines .

Solid Form & MP
Data to verify
Crystalline solid, MP 118–120°C
Free base: liquid, no defined MP
Enables room-temperature handling and accurate weighing
Free base requires sub-zero storage; cold-chain not needed
Physical Form Handling Storage Stability

Storage Stability: Room Temperature vs Freezer

The tosylate salt exhibits superior storage stability, with manufacturer recommendations specifying room temperature (RT) storage with protection from light . In contrast, the free base (ethyl 2-amino-2-cyanoacetate) requires long-term storage at -20°C to prevent decomposition . This difference is attributed to the stabilizing effect of the tosylate counterion, which reduces the nucleophilicity of the amino group and mitigates moisture sensitivity [1]. The hydrochloride salt (CAS 901776-89-4) also lacks a defined melting point and may require controlled storage conditions, though specific long-term data are less consistently reported .

Storage Stability
Reported
Store at RT, protect from light
Free base: store long-term at -20°C
Eliminates need for freezer storage and cold-chain logistics
Based on manufacturer recommendation and patent data
Storage Stability Logistics Degradation

Purity Specification: Tosylate vs Free Base

Commercially, ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is routinely offered at ≥97% purity with accompanying batch-specific QC data (NMR, HPLC) . In comparison, the free base (ethyl 2-amino-2-cyanoacetate) is typically supplied at 95% purity . The 2% difference in purity, while seemingly modest, translates to a relative reduction in impurity burden of approximately 40% (5% impurities reduced to 3%). This higher purity minimizes side reactions and improves yield consistency in multi-step syntheses, particularly in pharmaceutical intermediate production where trace impurities can significantly affect downstream steps .

Purity Specification
Data to verify
≥97% (NMR, HPLC)
Free base: 95%
Supports purity control in multi-step synthesis
Batch-specific QC data typically provided
Purity Quality Control Reproducibility

Aqueous Solubility Comparison

The tosylate salt form significantly enhances aqueous solubility compared to the neutral free base. Using the ESOL topological method, the predicted aqueous solubility of ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is 75.2 mg/mL (0.25 mol/L) . While direct experimental solubility data for the free base are sparse, its logP of approximately 2.42 and lack of an ionizable salt group suggest substantially lower water solubility [1]. The hydrochloride salt (CAS 901776-89-4) also offers improved water solubility due to its ionic nature, but the tosylate salt provides a unique balance of aqueous solubility and organic solvent compatibility due to the lipophilic aromatic counterion .

Aqueous Solubility
Class-level
75.2 mg/mL (predicted, ESOL)
Free base LogP ~2.42
Supports aqueous and biphasic reaction systems
Predicted value; experimental verification recommended
Solubility Reaction Medium Formulation

Tosylate Formation Yield in Process Chemistry

A patented process for the production of aminocyanoacetic acid ethyl ester reports the isolation of the tosylate salt in yields of 51% and 65% (based on nitrosocyanoacetic acid ethyl ester) [1]. In one example, hydrogenation followed by tosylate formation gave a 65% yield of the tosylate as a beige powder that absorbed water vapor to an 11% level, indicating hydrate formation [1]. In a separate example, the tosylate was isolated as brown crystals in 51% yield [1]. These yields are comparable to or exceed those reported for the free base synthesis (53.6% yield after purification) , demonstrating that the tosylate salt can be prepared efficiently and isolated as a stable, handleable solid suitable for further synthetic use.

Process Yield
Reported
51–65% yield (tosylate isolation)
Free base synthesis: 53.6%
Comparable yields with stable solid isolation
Patent data; scale-up viable
Synthetic Yield Process Chemistry Scale-Up

Molecular Identity Confirmation

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is assigned the MDL number MFCD00666813, ensuring unambiguous identification across supplier catalogs and regulatory databases . This unique identifier, coupled with standardized InChI and SMILES strings, facilitates reliable procurement and quality verification. In contrast, the free base (MDL MFCD02233712) and hydrochloride salt (MDL MFCD08669441) have distinct MDL numbers, reflecting their different chemical compositions . The availability of comprehensive QC documentation, including NMR, HPLC, and LC-MS spectra from multiple suppliers, provides orthogonal confirmation of identity and purity, reducing the risk of misidentification or batch-to-batch variability .

Identity Confirmation
Data to verify
MDL MFCD00666813; QC spectra available
Ensures correct compound procurement and traceability
Distinct from free base and HCl salts
Quality Assurance Identity Traceability

Key Applications of Tosylate Salt


Multi-Step Heterocyclic Synthesis

In the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles, the tosylate salt's ≥97% purity and room-temperature storage stability ensure consistent reactivity and minimize side-product formation . The solid physical form simplifies accurate weighing and handling, reducing variability in reaction stoichiometry. The enhanced aqueous solubility (75.2 mg/mL) also allows for reactions in aqueous or biphasic media, expanding solvent compatibility .

Pharmaceutical Intermediate Production Without Cold Chain

For laboratories or manufacturing facilities with limited freezer capacity, the tosylate salt's ability to be stored at ambient temperature (RT, protect from light) eliminates the need for -20°C cold storage required by the free base . This reduces operational costs and logistical complexity, particularly when shipping or storing large quantities. The defined melting point (118–120°C) also serves as a quality indicator for incoming material .

Scale-Up Processes: Solid Handling and Reproducible Yields

The patented process for producing the tosylate salt in 51–65% yield demonstrates its viability as an isolable intermediate in larger-scale syntheses [1]. The crystalline solid form facilitates filtration, drying, and storage, reducing the risk of decomposition or polymerization associated with liquid or low-melting amines. This makes the tosylate salt a preferred choice for process chemistry development and pilot-scale reactions.

Aqueous and Mixed-Solvent Reaction Systems

The predicted aqueous solubility of 75.2 mg/mL for the tosylate salt enables its use in water-containing reaction mixtures where the free base would be poorly soluble . This property is particularly advantageous for reactions employing water-soluble catalysts or reagents, or for work-up procedures involving aqueous extraction. The lipophilic tosylate counterion also maintains good solubility in organic solvents, providing a versatile solubility profile for diverse synthetic applications.

Application
Selection Property
Validation Focus
Multi-Step Heterocyclic Synthesis
High purity and ambient storage stability
Consistent reactivity and minimal side-product formation
Pharmaceutical Intermediate Production Without Cold Chain
Ambient temperature storage
Storage condition verification and material quality upon receipt
Scale-Up Processes: Solid Handling and Reproducible Yields
Crystalline solid form
Process yield and ease of solid handling
Aqueous and Mixed-Solvent Reaction Systems
Aqueous solubility profile
Solubility in target water/organic mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.